N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with substitutions at the N4 and N6 positions. The N4-(3-methoxyphenyl) group introduces electron-donating methoxy functionality at the meta position of the aryl ring, while the N6-(2-methoxyethyl) substituent provides a flexible alkyl chain with terminal methoxy, enhancing solubility. The 1-phenyl group at the pyrazole ring contributes to steric bulk and aromatic interactions.
Properties
IUPAC Name |
6-N-(2-methoxyethyl)-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-28-12-11-22-21-25-19(24-15-7-6-10-17(13-15)29-2)18-14-23-27(20(18)26-21)16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIAWLIGMGPNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N6O2. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its bioactivity against various biological targets.
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
- Inhibition of Kinase Activity : Many derivatives have shown significant inhibitory effects on kinases involved in cancer progression. For instance, studies have demonstrated that certain pyrazolo[3,4-d]pyrimidines can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth and survival .
- Anti-proliferative Effects : In vitro studies have reported that this compound exhibits anti-proliferative activity against various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest at specific phases (S and G2/M) has been highlighted .
Table 1: Summary of Biological Activities
Case Studies
- EGFR Inhibition Study : A study evaluated the compound's efficacy against wild-type and mutant EGFR. The results showed that it had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant. This suggests its potential as a targeted therapy for cancers with EGFR mutations .
- Cell Line Studies : The compound was tested on A549 (lung cancer) and HCT-116 (colon cancer) cell lines. It demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells, indicating its promise as an anticancer agent .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogs
Physicochemical Properties
Table 2: Physical Properties and Solubility
Key Insights :
- N6 Substituents : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to analogs with purely aromatic () or cyclohexenyl () N6 substituents .
- N4 Substituents : The 3-methoxyphenyl group balances electron donation and steric effects. Para-substituted analogs () show higher melting points due to symmetry, while ortho-substituents introduce steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
